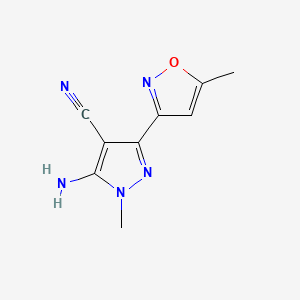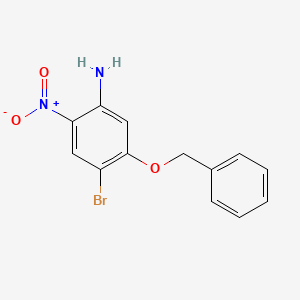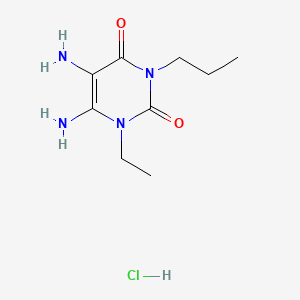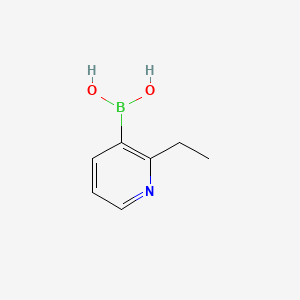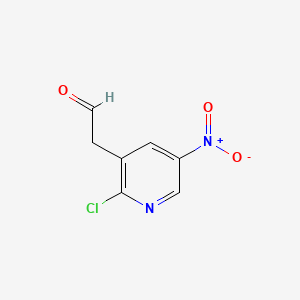
2-(2-クロロ-5-ニトロピリジン-3-イル)アセトアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is a chemical compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position, and an acetaldehyde group at the 3-position of the pyridine ring.
科学的研究の応用
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-nitropyridine.
Formylation: The introduction of the acetaldehyde group is achieved through formylation reactions. This can be done using reagents such as formic acid or formamide in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde involves large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Chloro-5-nitropyridin-3-yl)acetic acid.
Reduction: 2-(2-Chloro-5-aminopyridin-3-yl)acetaldehyde.
Substitution: 2-(2-Amino-5-nitropyridin-3-yl)acetaldehyde or 2-(2-Mercapto-5-nitropyridin-3-yl)acetaldehyde.
作用機序
The mechanism of action of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Induce Oxidative Stress: The compound may generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitropyridine: Lacks the acetaldehyde group but shares the chloro and nitro substituents.
2-(2-Chloro-5-nitropyridin-3-yl)ethanol: Similar structure with an ethanol group instead of an acetaldehyde group.
2-(2-Bromo-5-nitropyridin-3-yl)acetaldehyde: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of chloro, nitro, and acetaldehyde groups makes it a versatile intermediate for various chemical transformations and applications.
特性
IUPAC Name |
2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKBLEAODULDIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677790 |
Source


|
| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256264-86-4 |
Source


|
| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
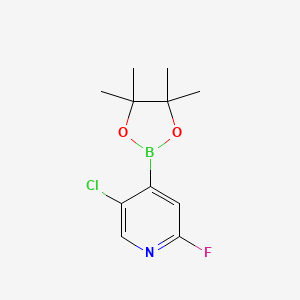
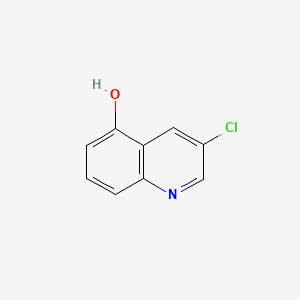
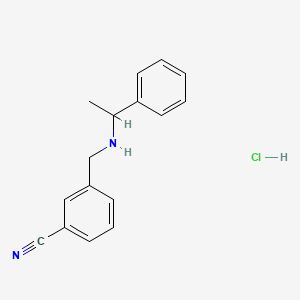
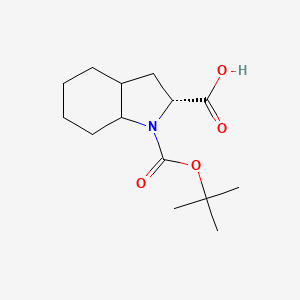
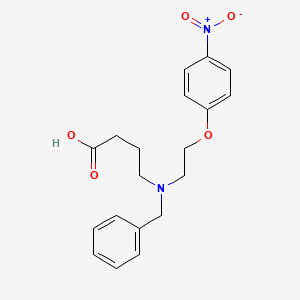
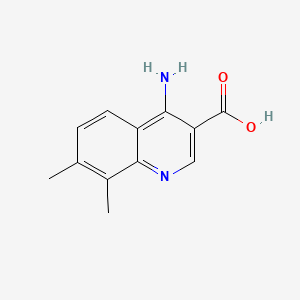
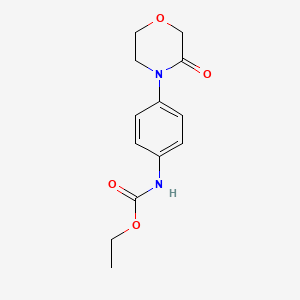
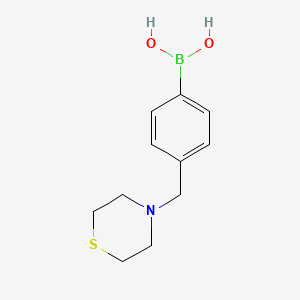
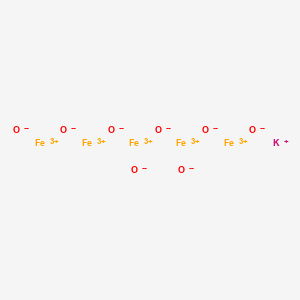
![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)
